N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine precursor under controlled conditions.
Introduction of the chloro and fluoro substituents: The phenyl ring can be functionalized with chloro and fluoro groups through electrophilic aromatic substitution reactions.
Attachment of the dimethylamino groups: The dimethylamino groups can be introduced via nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of dimethylamino groups suggests possible interactions with biological targets, making it a candidate for drug development studies.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide involves its interaction with specific molecular targets. The chloro and fluoro substituents, along with the dimethylamino groups, can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide
- N1-(4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide
- N1-(3-chloro-4-fluorophenyl)-N2-(2-(methylamino)ethyl)oxalamide
Uniqueness
Compared to similar compounds, N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide stands out due to the presence of both chloro and fluoro substituents on the phenyl ring and the additional dimethylamino group
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN4O2/c1-25(2)15-8-5-13(6-9-15)18(26(3)4)12-23-19(27)20(28)24-14-7-10-17(22)16(21)11-14/h5-11,18H,12H2,1-4H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWJYTXVLOEOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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